molecular formula C11H10O4 B010801 6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- CAS No. 19665-71-5

6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl-

Cat. No. B010801
CAS RN: 19665-71-5
M. Wt: 206.19 g/mol
InChI Key: VTVZMEODWOEJPE-UHFFFAOYSA-N
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Description

6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- is a chemical compound that is commonly used in scientific research. It is a yellow powder that is soluble in organic solvents and has a molecular formula of C11H10O3. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- is not fully understood. However, it is believed that its anti-tumor activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-viral activity may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, it has been shown to have antioxidant properties and may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- in lab experiments is its potential for use in medicinal chemistry. Its anti-tumor, anti-inflammatory, and anti-viral activities make it a promising candidate for the development of new drugs. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl-. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including material science and environmental science. Finally, research is needed to improve the synthesis methods for this compound and to develop new methods for its purification and characterization.

Synthesis Methods

The synthesis of 6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- can be achieved through several methods. One common method involves the oxidation of 2,3-dimethylphenol with potassium permanganate in the presence of sulfuric acid. Another method involves the reaction of 2,3-dimethylphenol with 1,2-benzoquinone in the presence of a Lewis acid catalyst.

Scientific Research Applications

6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems.

properties

CAS RN

19665-71-5

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C11H10O4/c1-5-6(2)15-11-9(5)8(13)3-7(4-12)10(11)14/h3-4,13-14H,1-2H3

InChI Key

VTVZMEODWOEJPE-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C(=CC(=C12)O)C=O)O)C

Canonical SMILES

CC1=C(OC2=C(C(=CC(=C12)O)C=O)O)C

Other CAS RN

19665-71-5

synonyms

4,7-Dihydroxy-2,3-dimethyl-6-benzofurancarbaldehyde

Origin of Product

United States

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